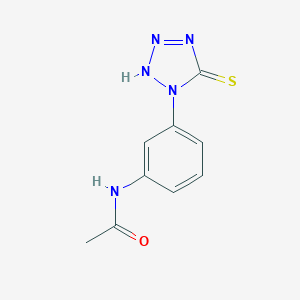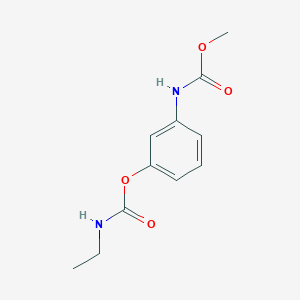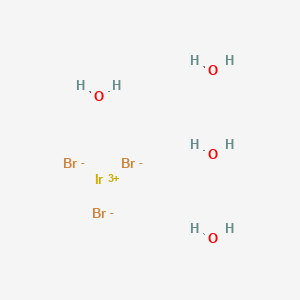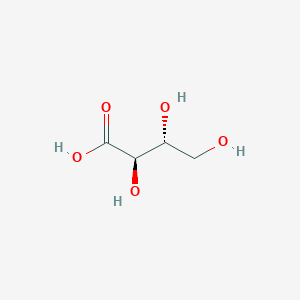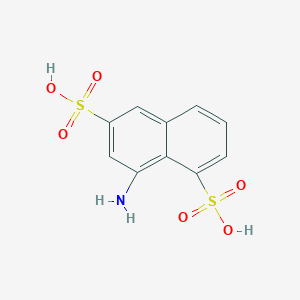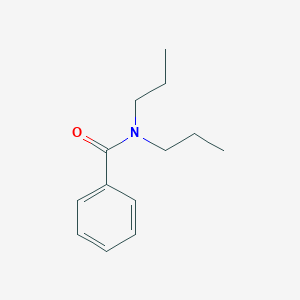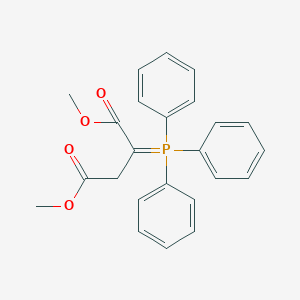
Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester, commonly known as dimethyl fumarate (DMF), is an organic compound used in various fields of scientific research. DMF is a white crystalline powder that is soluble in water and has a fruity odor. It is commonly used in the synthesis of polymers, as a flavoring agent, and as a pharmaceutical intermediate. In recent years, DMF has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester's mechanism of action is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and anti-inflammatory genes. Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemische Und Physiologische Effekte
Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester has been shown to have a variety of biochemical and physiological effects. In addition to its immunomodulatory effects, Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester has been shown to have antioxidant and anti-inflammatory effects. Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester has also been shown to induce apoptosis in cancer cells and to have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable under normal laboratory conditions. Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester is also readily available and relatively inexpensive. However, Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester has some limitations. It is highly reactive and can react with a variety of compounds, which can make it difficult to work with in some experiments. Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester is also toxic and must be handled with care.
Zukünftige Richtungen
There are several future directions for research on Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester. One area of interest is the development of new therapeutic applications for Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester. Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester has shown promise in the treatment of various diseases, and further research is needed to fully understand its potential. Another area of interest is the development of new synthesis methods for Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester. Current methods are relatively inefficient, and there is a need for more sustainable and cost-effective methods. Finally, there is a need for further research on the mechanism of action of Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester. While some progress has been made in understanding its effects, much remains unknown.
Synthesemethoden
Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester can be synthesized through various methods, including the reaction of fumaric acid with methanol in the presence of a catalyst, or through the esterification of fumaric acid with methanol in the presence of a dehydrating agent. The latter method is commonly used in industrial production.
Wissenschaftliche Forschungsanwendungen
Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester has been extensively studied for its therapeutic potential in various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease. Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester has been shown to have immunomodulatory effects, reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. This makes it a promising therapeutic agent for autoimmune diseases.
Eigenschaften
CAS-Nummer |
1104-78-5 |
|---|---|
Produktname |
Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester |
Molekularformel |
C24H23O4P |
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
dimethyl 2-(triphenyl-λ5-phosphanylidene)butanedioate |
InChI |
InChI=1S/C24H23O4P/c1-27-23(25)18-22(24(26)28-2)29(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,18H2,1-2H3 |
InChI-Schlüssel |
QPWAALDFLDDMIK-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
Kanonische SMILES |
COC(=O)CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



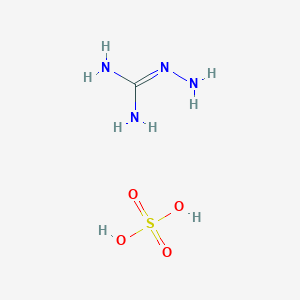
![Naphtho[2,3-a]coronene](/img/structure/B86209.png)
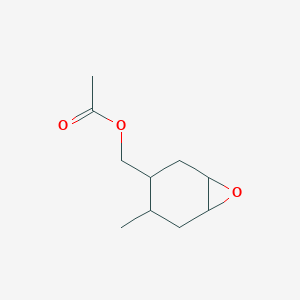
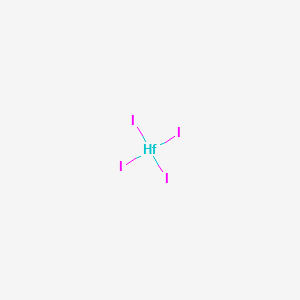
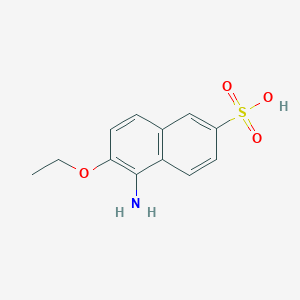
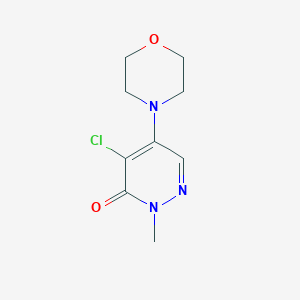
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione](/img/structure/B86220.png)
